![molecular formula C32H31N3O5 B1673859 hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate CAS No. 108068-98-0](/img/structure/B1673859.png)
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Übersicht
Beschreibung
KT 5720 is a hexylester derivative of K-252a, known for its potent and selective inhibition of protein kinase A (PKA). Protein kinase A is a serine-threonine kinase that plays a crucial role in the signaling pathway of cyclic adenosine monophosphate (cAMP), regulating various cellular processes such as metabolism, ion transport, and gene transcription .
Vorbereitungsmethoden
KT 5720 is synthesized through a chemical modification of K-252a. The preparation involves the esterification of K-252a with hexanol, resulting in the formation of KT 5720. The compound is typically stored desiccated at -20°C and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
KT 5720 ist ein zellpermeabler, reversibler und ATP-kompetitiver Inhibitor der Proteinkinase A. Es beeinflusst die Aktivitäten der Proteinkinase C, Proteinkinase G und Myosin-Leichtkettenkinase nicht signifikant . Die Verbindung durchläuft verschiedene Reaktionen, darunter:
Oxidation und Reduktion: KT 5720 kann an Redoxreaktionen teilnehmen, obwohl spezifische Details zu diesen Reaktionen begrenzt sind.
Substitution: Die Hexylestergruppe in KT 5720 kann unter bestimmten Bedingungen substituiert werden, was zur Bildung von Derivaten mit veränderten biologischen Aktivitäten führt.
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1(26),2(6),7(27),8(13),9(11),20(25),21,23-nonaene-16-carboxylate
- Molecular Formula : C32H31N3O5
- Molecular Weight : 537.62 g/mol
- CAS Number : 108068-98-0
- SMILES Notation : CCCCCCOC(=O)[C@]1(O)C[C@@H]2O[C@@]...
Structure
KT5720 features a complex octacyclic structure with multiple functional groups that contribute to its biological activity.
Inhibition of Protein Kinase A (PKA)
KT5720 is primarily recognized for its role as a potent and specific inhibitor of protein kinase A (PKA). It exhibits a competitive inhibition mechanism with a Ki value of 56 nM . PKA is involved in numerous cellular processes including metabolism regulation and gene expression modulation.
Modulation of Ion Channels
Research indicates that KT5720 can attenuate hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents. This modulation results in decreased intracellular calcium levels and reduced excitability of dorsal root ganglion neurons . Such effects have implications for pain signaling pathways and neuronal excitability.
Potential Therapeutic Applications
Given its ability to inhibit PKA and other kinases such as PDK1 and GSK-3β, KT5720 has potential applications in therapeutic areas including:
- Cancer Treatment : By inhibiting pathways that promote cancer cell proliferation.
- Neurological Disorders : Modulating signaling pathways involved in neurodegenerative diseases.
Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that KT5720 effectively inhibits the growth of various cancer cell lines by disrupting PKA-mediated signaling pathways .
Case Study 2: Pain Management Research
Studies involving dorsal root ganglion neurons have shown that KT5720 can significantly alter neuronal excitability and calcium dynamics, suggesting potential applications in pain management therapies .
Wirkmechanismus
KT 5720 exerts its effects by competitively inhibiting the ATP-binding site of protein kinase A, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways regulated by protein kinase A, affecting various cellular processes such as metabolism, ion transport, and gene transcription . Additionally, KT 5720 has been shown to reduce the excitability of dorsal root ganglion neurons by attenuating hyperpolarization-activated cyclic nucleotide-gated channel activity and reducing intracellular calcium concentrations .
Vergleich Mit ähnlichen Verbindungen
KT 5720 ist einzigartig in seiner hohen Spezifität und Potenz als Proteinkinase-A-Inhibitor. Ähnliche Verbindungen umfassen:
H-89: Ein weiterer potenter Inhibitor der Proteinkinase A, aber mit einem breiteren Spektrum der Kinase-Hemmung.
Rp-cAMPS: Ein kompetitiver Inhibitor der cyclischen Adenosinmonophosphat-abhängigen Proteinkinase, aber weniger potent als KT 5720.
PKI (14-22): Ein Peptidinhibitor der Proteinkinase A, der häufig in Studien verwendet wird, die eine hohe Spezifität erfordern.
KT 5720 zeichnet sich durch seine hohe Selektivität und reversible Hemmung aus, was es zu einem wertvollen Werkzeug in der Forschung auf dem Gebiet der Proteinkinase-A-Signalwege macht .
Biologische Aktivität
Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate, commonly referred to as KT5720, is a potent and selective inhibitor of protein kinase A (PKA). This compound is notable for its ability to modulate various signaling pathways by inhibiting specific kinases involved in cellular processes.
- IUPAC Name : Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1(26),2(6),7(27),8(13),9,11,20(25),21,23-nonaene-16-carboxylate
- Molecular Formula : C32H31N3O5
- Molecular Weight : 537.62 g/mol
- CAS Number : 108068-98-0
- SMILES Notation : CCCCCCOC(=O)[C@]1(O)C[C@@H]2O[C@@]...
KT5720 functions primarily as an ATP-competitive inhibitor of PKA with a Ki value of approximately 56 nM . By inhibiting PKA activity, KT5720 can significantly alter downstream signaling pathways that are critical for various cellular functions.
Inhibition of Other Kinases
In addition to PKA inhibition, KT5720 has been shown to affect several other kinases:
- PDK1 : Inhibition leads to reduced phosphorylation of downstream targets.
- GSK-3 : Modulates glycogen metabolism and cell signaling.
- MEK and MSK1 : Impacts MAPK signaling pathways.
Effects on Cellular Functions
KT5720 has been reported to:
- Decrease intracellular Ca²⁺ levels : This effect is crucial in modulating excitability in neurons.
- Suppress dorsal root ganglion (DRG) neuron excitability : This inhibition can have implications for pain signaling pathways .
Study on Cardiac Myocytes
A study investigated the effects of KT5720 on cardiac myocytes and found that:
- IC50 Values : The compound exhibited varying IC50 values against different mutations of the cAMP-dependent protein kinase catalytic subunit alpha (e.g., 222 nM for V123M and 45 nM for T183A) .
Neurophysiological Effects
Research has shown that KT5720 can attenuate hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents in neurons:
- This leads to decreased action potential amplitude and increased threshold for action potentials.
Comparative Binding Affinities
The following table summarizes the binding affinities of KT5720 against various targets:
Target | Mutation | IC50 (nM) | Assay Description |
---|---|---|---|
PKA | V123M | 222 | ATP regenerative NADH consuming system |
PKA | T183A | 45 | ATP regenerative NADH consuming system |
PKA | E127D | 1820 | ATP regenerative NADH consuming system |
Rho-associated kinase 2 | N/A | 1800 | ATP regenerative NADH consuming system |
Eigenschaften
IUPAC Name |
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910614 | |
Record name | KT5720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108068-98-0 | |
Record name | KT 5720 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KT 5720 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KT5720 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KT5720 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KT-5720 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is KT5720's primary molecular target?
A: KT5720 is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does KT5720 interact with PKA?
A: KT5720 acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]
Q3: What are the downstream consequences of PKA inhibition by KT5720?
A3: Inhibition of PKA by KT5720 can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:
- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]
- Altered cellular morphology: In certain cell types, KT5720 can induce changes in cell shape and cytoskeletal organization. [, , , , ]
- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by KT5720 can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]
- Effects on cell survival and apoptosis: KT5720 can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]
Q4: Does KT5720 have any known off-target effects?
A: Yes, research has shown that KT5720 can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.